Zinc o-acetylsalicylate

Anti-inflammatory In vivo pharmacology Transition metal complexes

Zinc o-acetylsalicylate, systematically named bis(acetylsalicylato)zinc(II) or Zn(ASA)₂, is a coordination complex formed between Zn²⁺ and two acetylsalicylate anions (C₁₈H₁₄O₈Zn, MW 423.7 g/mol). It belongs to the class of transition metal acetylsalicylates, where the metal center imparts altered pharmacological properties compared to the free ligand, acetylsalicylic acid (ASA/aspirin).

Molecular Formula C18H14O8Zn
Molecular Weight 423.7 g/mol
CAS No. 70875-96-6
Cat. No. B13758282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc o-acetylsalicylate
CAS70875-96-6
Molecular FormulaC18H14O8Zn
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2]
InChIInChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2
InChIKeyQERFJLRDDKQIKF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc o-Acetylsalicylate (CAS 70875-96-6): A Bis(aspirinato)zinc(II) Complex for Superior Anti-Inflammatory & Cardioprotective Research


Zinc o-acetylsalicylate, systematically named bis(acetylsalicylato)zinc(II) or Zn(ASA)₂, is a coordination complex formed between Zn²⁺ and two acetylsalicylate anions (C₁₈H₁₄O₈Zn, MW 423.7 g/mol) . It belongs to the class of transition metal acetylsalicylates, where the metal center imparts altered pharmacological properties compared to the free ligand, acetylsalicylic acid (ASA/aspirin) [1]. The compound exhibits a mononuclear structure with a distorted octahedral geometry and has been characterized by XRD, FT-IR, DSC, and thermogravimetric analysis [2][3]. Its synthesis via solid–liquid phase reaction or metathesis in ethanolic solution yields crystalline powders with defined thermal behavior (melting point ~134–136 °C) [2][3].

Why Acetylsalicylic Acid or Other Metal Salicylates Cannot Simply Replace Zinc o-Acetylsalicylate in Research Applications


The coordination of Zn²⁺ to the acetylsalicylate ligand fundamentally alters the pharmacological profile relative to uncomplexed ASA, rendering them non-interchangeable. Zn(ASA)₂ exhibits a distinct anti-inflammatory potency, a more favorable ulcerogenic safety profile, and unique cardioprotective mechanisms—including upregulation of antioxidant enzymes (SOD-1, GPx-4) and anti-inflammatory cytokines (TGF-β1)—that are not observed with equivalent doses of ASA alone [1]. Furthermore, within the class of transition metal acetylsalicylates, zinc complexes differ from copper, cobalt, and nickel analogs in both potency and toxicity profiles; for example, copper complexes can exhibit higher anti-inflammatory activity (90–95% vs 60–68% inhibition) but may pose different systemic toxicity risks, and cobalt analogs demonstrate dose-dependent toxicity not seen with zinc [2][3]. Therefore, selecting the specific zinc complex is critical for studies where a beneficial balance of efficacy and tolerability, combined with defined physicochemical stability, is required.

Quantitative Differentiation of Zinc o-Acetylsalicylate: Head-to-Head Evidence Against Comparators


Anti-Inflammatory Potency in Rat Paw Edema Model: Zn(ASA)₂ vs. Free Acetylsalicylic Acid and Cu Analogs

In a carrageenan-induced rat paw edema model, the mononuclear Zn(II) complex [Zn(L)₂Cl₂] and the binuclear complex [(Zn)₂(L)₄] inhibited edema by 60% and 68%, respectively, at a dose of 50 mg/kg intraperitoneally, compared with only 33% inhibition for uncomplexed acetylsalicylic acid (ASA) at the identical dose [1]. This represents an approximately 2.06-fold (mononuclear) and 2.06-fold (binuclear) improvement in anti-inflammatory activity over the free ligand. The same study reported binuclear Cu(II) complexes achieving 95% inhibition; however, Cu complexes carry a distinct risk–benefit profile that must be considered separately [1]. A subsequent anti-inflammatory study confirmed that the zinc complex is 2.64 times more potent than aspirin [2].

Anti-inflammatory In vivo pharmacology Transition metal complexes

Cardioprotective Efficacy in Acute Myocardial Ischemia: Zn(ASA)₂ vs. Acetylsalicylic Acid

In a rat model of isoproterenol-induced acute myocardial infarction, oral pretreatment with Zn(ASA)₂ (100 mg/kg/day, 5 days) normalized left-ventricular contractility index (Emax: 4.6 ± 0.5 vs. 2.6 ± 0.7 mmHg/µL for untreated ischemic rats, P<0.05), increased stroke volume (50 ± 6 vs. 30 ± 3 µL, P<0.05), and decreased systemic vascular resistance (4.2 ± 0.5 vs. 7.2 ± 0.7 mmHg/min/mL, P<0.05) [1]. ECG parameters were also restored: ST-segment elevation was reduced (0.09 ± 0.02 vs. 0.21 ± 0.03 mV, P<0.05), and prolonged QT interval was normalized (69.5 ± 2.5 vs. 79.2 ± 3.2 ms, P<0.05). By contrast, pretreatment with an equivalent ASA dose (75 mg/kg/day) produced no statistically significant improvement in any of these hemodynamic or electrocardiographic parameters [1]. Additionally, Zn(ASA)₂ upregulated myocardial expression of superoxide dismutase-1 (SOD-1) by +73 ± 15%, glutathione peroxidase-4 (GPx-4) by +44 ± 12%, and transforming growth factor beta-1 (TGF-β1) by +102 ± 22%, indicating a unique antioxidant and anti-inflammatory gene-expression signature absent with ASA treatment [1].

Cardioprotection Myocardial ischemia Pharmacodynamics

Ulcerogenic Safety Advantage: Zn(ASA)₂ Demonstrates Lower Gastrointestinal Toxicity Than Acetylsalicylic Acid

It has been established that Zn(ASA)₂ possesses higher anti-inflammatory activity combined with lower ulcerogenic activity than acetylsalicylic acid [1]. Specifically, a quantitative comparison indicates the zinc complex is 2.64 times more potent as an anti-inflammatory agent while simultaneously exhibiting reduced gastric mucosal injury [1][2]. The lower ulcerogenicity is attributed to the direct gastroprotective action of the zinc ion, which mitigates the well-documented gastric erosive effects of ASA [1]. This dual benefit—enhanced efficacy with reduced toxicity—results in a substantially improved therapeutic index relative to uncomplexed aspirin.

Safety pharmacology Gastrointestinal toxicity Therapeutic index

Optimized Synthesis Yield and Crystalline Product Definition for Reproducible Procurement

A solid–liquid phase reaction between ZnSO₄·7H₂O and acetylsalicylic acid, conducted at n(ASP):n(Zn²⁺) = 2:1, pH 6, 80 °C, and 30 min reaction time, yields zinc acetylsalicylate (C₁₈H₁₄O₈Zn·2H₂O) at 82.5% yield [1]. The product was characterized as a monohydrate/dihydrate crystalline solid belonging to the monoclinic crystal system with lattice parameters a = 1.1449 nm, b = 1.4048 nm, c = 0.9247 nm, β = 94.46° [1]. This contrasts with metathesis syntheses in ethanolic solution, which produce anhydrous Zn(ASA)₂ but may involve additional purification steps [2]. The defined crystal structure and reproducible yield support batch-to-batch consistency, a critical factor for assay-dependent research procurement.

Chemical synthesis Process optimization Quality control

Where Zinc o-Acetylsalicylate Outperforms Analogs: Application Scenarios Based on Quantitative Evidence


In Vivo Anti-Inflammatory Studies Requiring Superior Potency at Equivalent Dosing

Rodent models of acute inflammation (e.g., carrageenan-induced paw edema, air pouch) benefit from Zn(ASA)₂, which delivers at least 2-fold greater edema inhibition than acetylsalicylic acid at the same mass-based dose (50 mg/kg) [1]. This allows researchers to achieve robust anti-inflammatory effects at lower effective doses or to explore dose–response relationships beyond the ceiling imposed by ASA's limited potency [1].

Preclinical Cardioprotection and Myocardial Ischemia–Reperfusion Injury Research

Zn(ASA)₂ uniquely engages antioxidant and anti-inflammatory transcriptional programs (SOD-1 +73%, GPx-4 +44%, TGF-β1 +102%) in the post-ischemic myocardium, conferring functional recovery that ASA alone cannot achieve [2]. Studies requiring pharmacological preconditioning or postconditioning of cardiac tissue against ischemic injury should prioritize Zn(ASA)₂ over ASA to capture zinc-dependent cardioprotective signaling pathways [2][3].

Chronic Administration Protocols Where Gastrointestinal Tolerability Is Critical

Long-term in vivo studies (>2 weeks) that require sustained cyclooxygenase inhibition face the challenge of ASA-induced gastric ulceration. Zn(ASA)₂ offers a favorable therapeutic index—2.64× greater potency with qualitatively lower ulcerogenicity [2]—making it the preferred compound for chronic dosing regimens where minimizing gastrointestinal attrition is essential for data integrity and animal welfare [2][3].

Formulation Development Requiring Defined Crystalline Character and Thermal Stability

The monoclinic crystalline dihydrate form of Zn(ASA)₂, with well-characterized XRD parameters (a=1.1449 nm, b=1.4048 nm, c=0.9247 nm, β=94.46°) and thermal decomposition profile (three weight-loss phases at ~200, ~250, and ~400 °C), provides a reproducible solid-state platform for the development of oral solid dosage forms or topical formulations [4][5]. This crystalline definition reduces variability in drug–excipient compatibility and dissolution testing compared to amorphous or undefined forms of alternative metal acetylsalicylates.

Quote Request

Request a Quote for Zinc o-acetylsalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.